molecular formula C15H15N3O2S2 B2859529 N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide CAS No. 912624-31-8

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide

Cat. No.: B2859529
CAS No.: 912624-31-8
M. Wt: 333.42
InChI Key: UVEHAFCLOBDTGS-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a fused bicyclic [1,3]thiazolo[5,4-b]pyridine core. This heterocyclic system is substituted at the 4-position of a 2-methylphenyl group, which is further functionalized with an ethane sulfonamide moiety. Such compounds are of interest in medicinal chemistry due to the sulfonamide group’s ability to engage in hydrogen bonding and its prevalence in bioactive molecules.

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEHAFCLOBDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolo[5,4-b]Pyridine Core

Hantzsch Thiazole Synthesis

The thiazolo[5,4-b]pyridine scaffold is traditionally synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, thioureido acid derivatives react with chloroacetone in aqueous potassium carbonate to form 4-methyl-1,3-thiazole intermediates. Key modifications include:

  • Solvent Optimization : Reactions in water instead of acetone improve yield and purity for 4-methyl-substituted thiazoles.
  • Temperature Control : Room-temperature reactions (24 h) followed by sodium acetate addition minimize impurity formation.

Cyclization in Sulfolane

Patent WO2018020474A1 describes an alternative route using sulfolane as a solvent for cyclization. Thioamides react with α-chloropyridine derivatives under reflux to form the thiazolo[5,4-b]pyridine core. This method achieves higher regioselectivity due to sulfolane’s high boiling point (285°C) and polarity.

Table 1: Comparison of Thiazolo[5,4-b]Pyridine Synthesis Methods
Method Reactants Conditions Yield (%) Reference
Hantzsch Synthesis Thioureido acid + Chloroacetone H₂O, 24 h, RT 71–88
Sulfolane Cyclization Thioamide + α-Chloropyridine Sulfolane, reflux 82–90

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling

The 4-position of the phenyl ring is functionalized via Suzuki-Miyaura coupling. A boronic acid derivative of thiazolo[5,4-b]pyridine reacts with 2-methyl-4-bromophenyl intermediates in the presence of Pd(PPh₃)₄ and cesium carbonate. Key parameters:

  • Catalyst-Ligand System : Pd(OAc)₂ with BINAP enhances coupling efficiency.
  • Solvent : 1,4-Dioxane/water mixtures (3:1) at 80°C for 12 h.

Direct Electrophilic Substitution

Alternative approaches employ electrophilic substitution on pre-formed thiazolo[5,4-b]pyridine-phenyl hybrids. Nitration followed by reduction introduces amino groups, which are subsequently methylated using methyl iodide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Thiazole Formation : Aqueous potassium carbonate minimizes side reactions compared to acetone.
  • Cyclization : Sulfolane enables high-temperature reactions without decomposition.

Catalytic Systems

  • Palladium Catalysts : Pd₂(dba)₃ with xantphos ligand improves cross-coupling yields.
  • Acid Additives : Acetic acid in halogenation steps prevents over-oxidation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Methyl groups on the phenyl ring resonate as singlets at δ 2.4–2.6 ppm.
  • ¹³C NMR : The thiazolo[5,4-b]pyridine C=N and C=S signals appear at δ 187.0 and 183.3 ppm, respectively.

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥99% purity for the final compound.

Challenges and Limitations

Impurity Formation

  • Intramolecular Cyclization : Elevated temperatures during thiazole synthesis promote byproducts like 1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1 H)-one.
  • Halogenation Side Reactions : Uncontrolled bromination leads to dibenzo[ b,i]thianthrene derivatives.

Scalability Issues

  • Coupling Reactions : Pd catalyst costs and ligand sensitivity limit large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide involves its interaction with PI3K enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The sulfonamide group plays a key role in the binding interaction, enhancing the compound’s inhibitory potency .

Comparison with Similar Compounds

Key Observations:
  • Core Heterocycles : The target compound’s thiazolo-pyridine core is distinct from the imidazo-thiazolo-pyridine in ’s analog and the pyrimidine/thiazole systems in . The fused thiazole-pyridine system may enhance π-π stacking and electron-deficient character, influencing binding to hydrophobic enzyme pockets.
  • In contrast, the methylsulfonyl-benzamide in ’s compound introduces additional aromaticity, which may enhance target affinity.
  • Synthesis : The target compound likely employs a Suzuki-Miyaura cross-coupling (for thiazolo-pyridine-phenyl linkage) followed by sulfonylation, as seen in related thiazolo-pyridine syntheses . This contrasts with ’s sulfathiazole-based condensation routes .

SAR (Structure-Activity Relationship) Trends

  • Sulfonamide Position : Substitution at the phenyl ring’s 4-position (target compound) vs. 3-position (’s analog) may alter steric interactions with biological targets.

Biological Activity

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and the implications of its unique structural features.

Structural Characteristics

The compound is characterized by the following structural components:

  • Thiazole Ring : Contributes to its biological activity.
  • Pyridine Ring : Known for neuroactive properties.
  • Sulfonamide Group : Enhances solubility and is associated with antibacterial effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit antimicrobial efficacy against various pathogens.

2. Anti-inflammatory and Analgesic Properties

Studies have shown that derivatives of thiazolo[5,4-b]pyridine compounds possess anti-inflammatory and analgesic activities. For instance, compounds with similar structural motifs have demonstrated effectiveness in reducing inflammation and pain in animal models, indicating potential therapeutic applications for inflammatory diseases.

3. Anticancer Potential

The thiazole and pyridine components are often associated with anticancer properties. Research has indicated that compounds containing these rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolo[5,4-b]pyridine derivatives:

Study ReferenceFindings
Investigated a series of thiazolo derivatives showing significant anti-inflammatory effects in vivo, with IC50 values indicating potent activity against inflammatory mediators.
Reported on the structure-activity relationships (SAR) of sulfonamide derivatives, highlighting the importance of the sulfonamide moiety for PI3Kα inhibition with nanomolar IC50 values.
Demonstrated antimicrobial activity against multiple strains with MIC values significantly lower than traditional antibiotics, suggesting enhanced efficacy of thiazole-containing compounds.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown potential as a PI3K inhibitor, which plays a critical role in cell signaling pathways related to growth and survival.
  • Interaction with Biological Targets : The unique structural features allow for specific interactions with various biological targets, leading to diverse pharmacological effects.

Q & A

What are the common synthetic routes for N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide?

Answer:
Synthesis typically involves multi-step processes:

  • Step 1: Formation of the thiazolo[5,4-b]pyridine core via cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions .
  • Step 2: Coupling the core with a sulfonamide-functionalized benzene ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3: Final functionalization, such as methanesulfonamide introduction, via nucleophilic substitution or condensation reactions .
    Microwave-assisted synthesis is often employed to enhance reaction rates and yields .

What analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D structure using SHELX software for refinement, particularly for studying π-π stacking and hydrogen bonding .
  • HPLC: Ensures purity (>95%) by quantifying impurities .

How do substituents on the aromatic rings influence biological activity?

Answer:

  • Fluorine Substituents: Enhance metabolic stability and enzyme binding via electronegativity and hydrophobic interactions (e.g., PI3Kα inhibition) .
  • Methoxy Groups: Improve solubility and modulate π-π stacking in material science applications .
  • Thiazolo[5,4-b]pyridine Core: Critical for kinase inhibition; modifications here reduce binding affinity .
    Methodology: Structure-Activity Relationship (SAR) studies using systematic substitution and in vitro assays .

What challenges arise in achieving high synthetic yields, and how are they addressed?

Answer:

  • Challenge 1: Low regioselectivity during cyclization.
    Solution: Use directing groups (e.g., bromine) to control reaction sites .
  • Challenge 2: Poor solubility of intermediates.
    Solution: Optimize solvent systems (e.g., DMF/THF mixtures) .
  • Challenge 3: By-product formation in coupling reactions.
    Solution: Catalytic systems (e.g., Pd(PPh3)4) and stoichiometric control .

How can contradictions in enzyme inhibition data across studies be resolved?

Answer:

  • Factor 1: Assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Factor 2: Compound purity. Validate via HPLC and mass spectrometry .
  • Factor 3: Cell line variability. Use isogenic cell lines for consistency .
    Methodology: Meta-analysis of published IC50 values with standardized normalization .

What biological targets are associated with this compound?

Answer:

  • Primary Targets: Kinases (e.g., PI3Kα, EGFR) and enzymes like dihydropteroate synthase .
  • Mechanism: Sulfonamide group acts as a hydrogen-bond acceptor, while the thiazolo-pyridine core engages in hydrophobic interactions .
  • Therapeutic Potential: Anticancer (IC50 ~30–100 nM in kinase assays) and antimicrobial applications .

What computational methods assist in predicting binding modes and optimizing derivatives?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with PI3Kα .
  • Molecular Dynamics (MD): GROMACS for simulating binding stability over 100+ ns trajectories .
  • QSAR Models: Machine learning (e.g., Random Forest) to predict activity based on substituent descriptors .

What physical properties are critical for drug development?

Answer:

  • Solubility: LogP values <5 ensure bioavailability; measured via shake-flask method .
  • Melting Point: >150°C indicates crystalline stability (DSC analysis) .
  • Permeability: Caco-2 assays predict intestinal absorption .

How can in vitro assays be optimized for accurate IC50 determination?

Answer:

  • Cell Viability Assays: Use MTT/WST-1 with Z’-factor >0.5 to ensure robustness .
  • Enzyme Assays: Include positive controls (e.g., staurosporine for kinases) and ATP-matched Km values .
  • Data Analysis: Nonlinear regression (GraphPad Prism) with Hill slope validation .

What structural features enable π-π stacking in materials science applications?

Answer:

  • Aromatic Rings: Thiazolo[5,4-b]pyridine and benzene rings facilitate stacking, critical for organic semiconductors .
  • Sulfonamide Group: Hydrogen bonding directs crystal packing, enhancing thermal stability .
    Methodology: X-ray crystallography and DFT calculations (e.g., B3LYP/6-31G*) to quantify stacking energies .

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